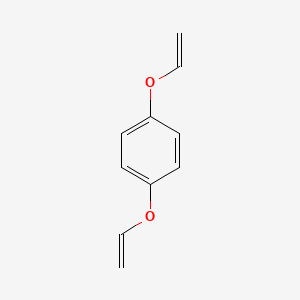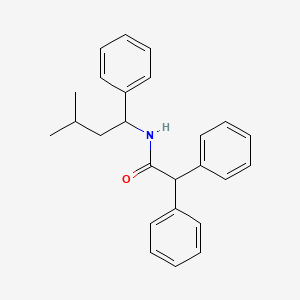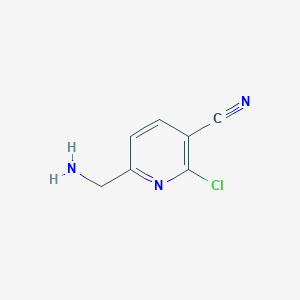
1,4-Bis(ethenyloxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(ethenyloxy)benzene can be synthesized through several methods. One common approach involves the reaction of hydroquinone with acetylene in the presence of a catalyst such as copper(I) chloride. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1-2 atm .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of hydroquinone to the desired product while minimizing by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
化学反应分析
Types of Reactions
1,4-Bis(ethenyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like sulfuric acid and nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学研究应用
1,4-Bis(ethenyloxy)benzene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,4-bis(ethenyloxy)benzene involves its interaction with molecular targets through its ethenyloxy groups. These groups can participate in various chemical reactions, forming stable complexes with other molecules. The compound’s ability to undergo electrophilic substitution reactions allows it to interact with specific pathways in biological systems, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar in structure but with phenylethynyl groups instead of ethenyloxy groups.
1,4-Bis(2-(3,4-ethylenedioxy)thienyl)benzene: Contains ethylenedioxythienyl groups, used in electrochromic devices.
1,4-Bis(decyloxy)benzene: Substituted with decyloxy groups, used in liquid crystal applications.
Uniqueness
1,4-Bis(ethenyloxy)benzene is unique due to its specific ethenyloxy substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized polymers and advanced materials .
属性
CAS 编号 |
4024-21-9 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
1,4-bis(ethenoxy)benzene |
InChI |
InChI=1S/C10H10O2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h3-8H,1-2H2 |
InChI 键 |
NALISUVNCITOCO-UHFFFAOYSA-N |
规范 SMILES |
C=COC1=CC=C(C=C1)OC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-bromophenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14142221.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14142224.png)
![8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine](/img/structure/B14142232.png)

![Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-](/img/structure/B14142237.png)

![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)

![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)

![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)



